
1,1,1,3,3,3-Hexamethyl-2-phenyldisilarsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylbis(trimethylsilyl)arsine is an organoarsenic compound characterized by the presence of a phenyl group and two trimethylsilyl groups attached to an arsenic atom
Métodos De Preparación
Phenylbis(trimethylsilyl)arsine can be synthesized through several methods. One common synthetic route involves the reaction of lithium tetra-arsinoaluminate with halogeno-silanes. This reaction produces primary silyl- and germyl-arsines, including phenylbis(trimethylsilyl)arsine . Another method involves the reaction of bis(trimethylsilyl)arsines with dimethylformamide, which is accelerated by a catalytic quantity of solid sodium hydroxide .
Análisis De Reacciones Químicas
Phenylbis(trimethylsilyl)arsine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with dimethylformamide to form (dimethylaminomethylidene)-phenylarsine and hexamethyldisiloxane . The compound can also participate in radical-based reactions, such as reductions and hydrosilylation, facilitated by tris(trimethylsilyl)silane . These reactions often yield products with high chemo-, regio-, and stereoselectivity.
Aplicaciones Científicas De Investigación
Phenylbis(trimethylsilyl)arsine has several scientific research applications. It is used in the preparation of gallium arsenide and indium arsenide, which are important materials in the semiconductor industry . The compound’s ability to undergo radical-based reactions makes it valuable in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry .
Mecanismo De Acción
The mechanism of action of phenylbis(trimethylsilyl)arsine involves its ability to participate in radical-based reactions. The compound generates reactive intermediates or transition states that facilitate the removal of functional groups in organic substrates . This process often involves the formation of site-specific radicals, which then react with other molecules to produce the desired products. The compound’s unique structure, with its bulky trimethylsilyl groups, contributes to its reactivity and selectivity in these reactions.
Comparación Con Compuestos Similares
Phenylbis(trimethylsilyl)arsine can be compared to other organoarsenic compounds, such as tris(trimethylsilyl)arsine. Both compounds contain trimethylsilyl groups, which contribute to their chemical inertness and large molecular volume . phenylbis(trimethylsilyl)arsine is unique due to the presence of a phenyl group, which can influence its reactivity and applications. Other similar compounds include primary silyl- and germyl-arsines, which are also synthesized through reactions with halogeno-silanes .
Propiedades
Número CAS |
38003-96-2 |
|---|---|
Fórmula molecular |
C12H23AsSi2 |
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
phenyl-bis(trimethylsilyl)arsane |
InChI |
InChI=1S/C12H23AsSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clave InChI |
IFPJAXUXAAQKRK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[As](C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




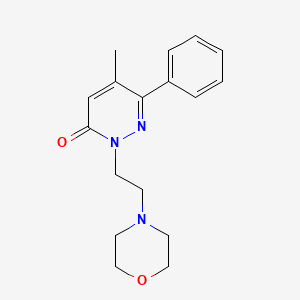
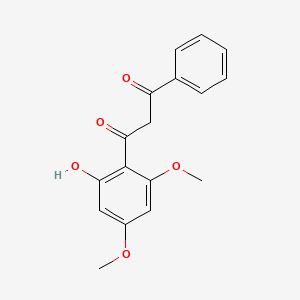
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
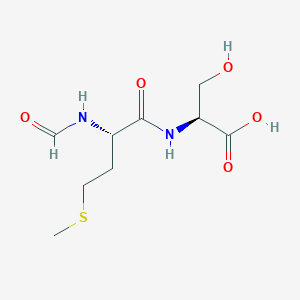

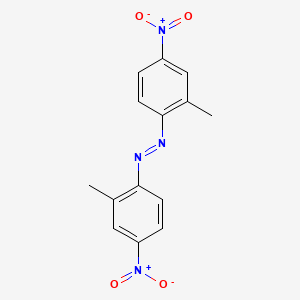
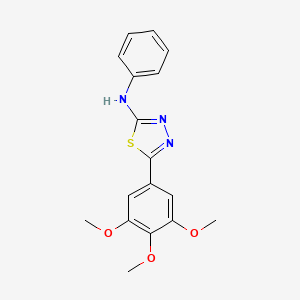
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
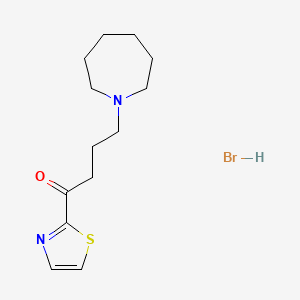

methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
